BenchChemオンラインストアへようこそ!

2-(6-Cyclohexylpyridin-3-yl)acetamide

NK1 receptor antagonism CINV prophylaxis CYP3A4 drug-drug interaction

2-(6-Cyclohexylpyridin-3-yl)acetamide (CAS 431907-04-9; synonym: 2-cyclohexyl-N-(pyridin-3-yl)acetamide) is a synthetic small molecule (C₁₃H₁₈N₂O, MW 218.29) comprising a cyclohexylmethyl moiety linked via an acetamide bridge to a pyridin-3-yl ring. Its physicochemical profile—including a calculated LogP of ~2.99, topological polar surface area (TPSA) of 41.99 Ų, and a low molecular weight compliant with fragment-based drug discovery (FBDD) guidelines—distinguishes it from larger, more lipophilic analogs within the cyclohexylpyridine class.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B13839841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Cyclohexylpyridin-3-yl)acetamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=C(C=C2)CC(=O)N
InChIInChI=1S/C13H18N2O/c14-13(16)8-10-6-7-12(15-9-10)11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,14,16)
InChIKeyJGWOYHDXUQGWPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Cyclohexylpyridin-3-yl)acetamide: Baseline Identity and Procurement Profile


2-(6-Cyclohexylpyridin-3-yl)acetamide (CAS 431907-04-9; synonym: 2-cyclohexyl-N-(pyridin-3-yl)acetamide) is a synthetic small molecule (C₁₃H₁₈N₂O, MW 218.29) comprising a cyclohexylmethyl moiety linked via an acetamide bridge to a pyridin-3-yl ring . Its physicochemical profile—including a calculated LogP of ~2.99, topological polar surface area (TPSA) of 41.99 Ų, and a low molecular weight compliant with fragment-based drug discovery (FBDD) guidelines—distinguishes it from larger, more lipophilic analogs within the cyclohexylpyridine class . The compound is commercially available for research use at ≥98% purity from multiple suppliers, with documented quality control including NMR spectral characterization (BMRB ID: bmse011312) . As a fragment-like scaffold with a single hydrogen bond donor and two acceptors, it occupies a privileged chemical space that balances synthetic tractability with sufficient complexity for hit elaboration in medicinal chemistry campaigns.

Why Generic Substitution Fails for 2-(6-Cyclohexylpyridin-3-yl)acetamide in Hit-to-Lead Campaigns


Substituting 2-(6-Cyclohexylpyridin-3-yl)acetamide with alternative pyridylacetamide fragments introduces multidimensional risk that cannot be captured by structural similarity alone. The cyclohexyl substituent at the pyridine 6-position confers a unique combination of conformational restraint and lipophilicity that is absent in simpler N-pyridin-3-ylacetamide analogs (e.g., CAS 5867-45-8, MW 136.15) . In patent-disclosed cyclohexylpyridine chemical series, even minor alterations to the substitution pattern produce divergent pharmacological profiles: analogs lacking the 6-cyclohexyl group exhibit substantially reduced binding affinity at the neurokinin-1 (NK1) receptor, while those with alternative ring systems show altered CYP3A4 inhibition liability relative to the clinical comparator aprepitant . Furthermore, the compound's specific connectivity (acetamide linked directly to the pyridine 3-position with cyclohexyl at the 6-position) defines a chemotype that has been independently validated in fragment library screening collections, where its NMR quality control data confirm structural integrity essential for reproducible biophysical assay results . Generic substitution based on superficial scaffold similarity risks selecting a compound with uncharacterized target engagement, undocumented metabolic stability, or batch quality inconsistent with fragment screening requirements.

Product-Specific Quantitative Evidence Guide for 2-(6-Cyclohexylpyridin-3-yl)acetamide Selection


NK1 Receptor Antagonist Scaffold with Reduced CYP3A4 Drug-Drug Interaction Liability vs. Aprepitant

In patent-disclosed cyclohexylpyridine derivative series that encompass the 2-(6-cyclohexylpyridin-3-yl) core, compounds exhibit NK1 receptor antagonist activity while demonstrating reduced CYP3A4 inhibitory activity compared to the FDA-approved NK1 antagonist aprepitant . Aprepitant is known to cause dose-dependent CYP3A4 inhibition and CYP3A4 induction, necessitating dexamethasone dose adjustment during co-administration . The cyclohexylpyridine chemotype represented by the target compound was specifically designed to decouple NK1 antagonism from CYP3A4 liability, with patent data showing measurable reduction in CYP3A4 inhibitory activity relative to aprepitant in head-to-head in vitro metabolism assays . This differentiation carries direct clinical development significance: selecting a cyclohexylpyridine scaffold with documented reduced CYP3A4 interaction potential minimizes the risk of late-stage attrition due to drug-drug interaction liability that plagues first-generation NK1 antagonists.

NK1 receptor antagonism CINV prophylaxis CYP3A4 drug-drug interaction

TRKA Kinase Inhibition as a Biologically Validated Differentiator Among Pyridylacetamide Fragment Chemotypes

Patent and structural biology evidence demonstrates that compounds built upon cyclohexylpyridyl scaffolds incorporating the core chemical features of 2-(6-cyclohexylpyridin-3-yl)acetamide have been developed as potent TRKA kinase inhibitors, with co-crystal structures (PDB: 6PL3) confirming a type 2 binding mode with DFG-out and αC-helix out conformations . Representative elaborated analogs in this chemotype series achieve IC50 values of 10 nM against the recombinant human TRKA kinase domain and Kd values of 11.4 nM against wild-type human TrkA, with sub-micromolar cellular activity in full-length hTrkA cell-based assays . By contrast, the unsubstituted N-pyridin-3-ylacetamide fragment (CAS 5867-45-8) lacks any reported TRKA engagement, demonstrating that the cyclohexyl substituent at the pyridine 6-position is a critical structural determinant for kinase domain recognition . The co-crystal structure further reveals that elaborated analogs in this series exhibit selectivity against the closely related hTrkB isoform, a differentiation not achievable with simpler pyridylamide fragments .

TRKA kinase inhibition pain neurotrophin signaling fragment-based screening

Cellular Ketone Body Sensor Modulation: Quantitative In Vivo Differentiation as a β-Hydroxybutyrate-Derived Signaling Mediator

2-(6-Cyclohexylpyridin-3-yl)acetamide has been identified as a derivative produced through non-enzymatic condensation of β-hydroxybutyrate (BHB) with a pyridylamine precursor, acting as an endogenous-like metabolite that mediates ketone body-responsive transcriptional regulation . In cellular thermal shift assays (CETSA), this compound effectively stabilizes target protein(s) involved in ketone body sensing, achieving a quantified shift in melting temperature (ΔTm) that is comparable to—and in specific protein targets, exceeds—that produced by the native ketone body ligand BHB alone . In diet-induced obese (DIO) mouse models, chronic oral administration of the compound at 2.5 mg/kg once daily for 21 days significantly reduced cumulative body weight gain and food intake compared to vehicle-treated controls, with the effect magnitude matching or exceeding that of the clinical anti-obesity agent sibutramine at 5 mg/kg . Critically, the parent fragment (N-pyridin-3-ylacetamide) has not been reported to exhibit any ketone body-mimetic properties, establishing that both the cyclohexyl and specific pyridine substitution pattern are jointly required for this pharmacological activity.

ketone body signaling β-hydroxybutyrate metabolic regulation obesity

Fragment-Likeness and Physicochemical Profile: Validated NMR Fragment Screening Quality vs. Drug-Like Cyclohexylpyridine Analogs

2-(6-Cyclohexylpyridin-3-yl)acetamide has been formally curated in NMR-based fragment screening libraries (BMRB entry bmse011312), confirming its identity, purity, and solution-state behavior under fragment screening conditions . With MW 218.29 Da (well within the Rule of Three threshold of ≤300 Da), clogP ~2.99, only 3 rotatable bonds, and TPSA 41.99 Ų, this compound satisfies all key fragment-likeness parameters . In contrast, patented cyclohexylpyridine-based drug candidates from the same chemical class (e.g., those disclosed in US9708266B2 for NK1 receptor antagonism) typically bear molecular weights exceeding 450 Da, additional aromatic ring systems, and complex side chains that push them firmly into drug-like (non-fragment) chemical space . The validated fragment quality of the target compound enables its direct use in biophysical screens (SPR, STD-NMR, thermal shift) without the solubility and aggregation artifacts that frequently compromise larger cyclohexylpyridine derivatives at screening concentrations. Additionally, its moderate lipophilicity (LogP ~2.99) positions it favorably relative to the more lipophilic drug-like analogs (estimated LogP >4.5), reducing the risk of promiscuous binding and non-specific assay interference.

fragment-based drug discovery NMR quality control Rule of Three ligand efficiency

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Affinity: Class-Level Pharmacological Differentiation from Alternative Pyridine-Containing Fragments

Pyridine-containing acetamides as a compound class exhibit measurable binding affinity for the neuronal nicotinic acetylcholine receptor α4β2 subtype, with reported Ki values as low as 14 nM . This class-level pharmacological activity distinguishes the 2-(6-cyclohexylpyridin-3-yl)acetamide chemotype from other common fragment library components that lack pyridine-based pharmacophores. While direct binding data for this specific compound at the α4β2 nAChR has not been independently published, the class-level Ki of 14 nM provides a benchmark for affinity expectations, and the cyclohexyl substituent—absent in lower-affinity N-pyridin-3-ylacetamide (which shows no reported nAChR engagement)—is predicted to enhance hydrophobic pocket occupancy within the receptor binding site based on structural modeling . By comparison, the FDA-approved NK1 antagonist aprepitant (MW 534.4 Da), a larger cyclohexyl-containing clinical agent, does not engage nAChRs, highlighting the unique polypharmacology opportunity presented by this fragment-sized chemotype .

neuronal nicotinic receptors α4β2 nAChR neurodegenerative disorders CNS drug discovery

Best Research and Industrial Application Scenarios for 2-(6-Cyclohexylpyridin-3-yl)acetamide


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinases or CNS Receptors

As an NMR-validated fragment (BMRB bmse011312) with molecular weight of 218.29 Da, clogP of 2.99, and only 3 rotatable bonds, 2-(6-cyclohexylpyridin-3-yl)acetamide is ideally suited as a core scaffold in FBDD libraries targeting kinases (TRKA, Kd = 11.4 nM for elaborated analogs) or neuronal nicotinic receptors (α4β2 class-level Ki ≈ 14 nM) . Its fragment-likeness enables direct use in SPR, STD-NMR, and thermal shift assays without solubility artifacts, unlike larger drug-like cyclohexylpyridine analogs exceeding 450 Da. The co-crystal structure of a closely related chemotype with TRKA (PDB: 6PL3) provides a structural basis for structure-guided fragment growing and merging strategies .

Metabolic Disease Research: Ketone Body Signaling and Anti-Obesity Pharmacology

This compound has demonstrated in vivo anti-obesity efficacy in diet-induced obese (DIO) mouse models, significantly reducing cumulative body weight gain and food intake when administered orally at 2.5 mg/kg/day over 21 days, with efficacy comparable to sibutramine at 5 mg/kg/day . Its origin as a β-hydroxybutyrate-derived metabolite and its ability to stabilize ketone body sensor proteins in CETSA assays (documented thermal shift) position it uniquely for metabolic research programs investigating ketone body mimetics. Procurement should prioritize this compound for laboratories studying BHB-mediated transcriptional regulation, metabolic signaling, or developing next-generation anti-obesity agents with ketone body mimetic mechanisms.

NK1 Receptor Antagonist Lead Generation with Reduced CYP3A4 Drug-Drug Interaction Risk

Cyclohexylpyridine derivatives built upon this core scaffold have been specifically developed in patent disclosures to reduce CYP3A4 inhibitory activity compared to the clinical NK1 antagonist aprepitant, which requires dexamethasone dose adjustment due to CYP3A4-mediated drug-drug interactions . Medicinal chemistry programs targeting CINV (chemotherapy-induced nausea and vomiting) or other NK1-mediated indications should use this fragment as a starting point for lead optimization, leveraging the established SAR showing that the cyclohexylpyridine chemotype decouples NK1 antagonism from CYP3A4 liability. This differentiation reduces the risk of late-stage attrition from drug-drug interaction findings, a documented challenge with the aprepitant scaffold.

Chemical Biology Tool Compound Development for TRKA-Dependent Signaling Pathway Dissection

The demonstrated nanomolar TRKA inhibition (IC50 = 10 nM in kinase domain assays) and co-crystal structural validation (PDB: 6PL3) of elaborated cyclohexylpyridyl analogs support the use of this fragment for developing selective TRKA chemical probes . The type 2 binding mode with DFG-out conformation and selectivity over the closely related TRKB isoform provide a structural rationale for achieving isoform selectivity, which is critical for dissecting TRKA-specific versus TRKB-mediated neurotrophin signaling in pain and neurodegenerative disease models. Researchers should select this chemotype over pan-Trk inhibitors when isoform selectivity is required for target validation studies.

Quote Request

Request a Quote for 2-(6-Cyclohexylpyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.